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molecular formula C10H15NO2 B8364968 2-Cyano-5-methylhex-2-enoic acid ethyl ester

2-Cyano-5-methylhex-2-enoic acid ethyl ester

Cat. No. B8364968
M. Wt: 181.23 g/mol
InChI Key: VEQUSGGIJCPPNE-UHFFFAOYSA-N
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Patent
US05616793

Procedure details

Condensing isovaleraldehyde with ethyl cyanoacetate to form 2-cyano-5-methylhex-2-enoic acid ethyl ester;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8]>>[CH2:13]([O:12][C:10](=[O:11])[C:9]([C:7]#[N:8])=[CH:1][CH2:2][CH:3]([CH3:5])[CH3:4])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CCC(C)C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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